molecular formula C12H21NO B12890309 4-Ethenyl-1-methyldecahydroquinolin-4-ol CAS No. 62233-80-1

4-Ethenyl-1-methyldecahydroquinolin-4-ol

Cat. No.: B12890309
CAS No.: 62233-80-1
M. Wt: 195.30 g/mol
InChI Key: LHMVFLUAASVWDO-UHFFFAOYSA-N
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Description

4-Ethenyl-1-methyldecahydroquinolin-4-ol is a chemical compound with the molecular formula C14H25NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a quinoline core with an ethenyl group and a hydroxyl group attached to it. The compound has various applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethenyl-1-methyldecahydroquinolin-4-ol typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method involves the use of activated alkynes and aromatic amines in the presence of catalysts such as palladium or rhodium . The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound. Safety measures and environmental considerations are also crucial in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

4-Ethenyl-1-methyldecahydroquinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The ethenyl group can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance the reaction rate and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions can introduce different functional groups to the ethenyl moiety.

Scientific Research Applications

4-Ethenyl-1-methyldecahydroquinolin-4-ol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Ethenyl-1-methyldecahydroquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Ethenyl-1-methyldecahydroquinolin-4-ol include other quinoline derivatives such as:

  • 4-Hydroxy-2-quinolones
  • 4-Quinolinol derivatives
  • 2-Hydroxyquinoline

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

62233-80-1

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

4-ethenyl-1-methyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol

InChI

InChI=1S/C12H21NO/c1-3-12(14)8-9-13(2)11-7-5-4-6-10(11)12/h3,10-11,14H,1,4-9H2,2H3

InChI Key

LHMVFLUAASVWDO-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C2C1CCCC2)(C=C)O

Origin of Product

United States

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